![molecular formula C19H13F3N6S B12620996 5-(5-phenyl-1H-pyrazol-3-yl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12620996.png)
5-(5-phenyl-1H-pyrazol-3-yl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-phenyl-1H-pyrazol-3-yl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a pyrazole ring, a triazole ring, and a thiol group. These structural features make it a molecule of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-phenyl-1H-pyrazol-3-yl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound.
Formation of the triazole ring: The pyrazole derivative is then reacted with hydrazine and a suitable aldehyde to form the triazole ring.
Introduction of the thiol group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The compound can be reduced at various functional groups, such as the nitro group if present.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated aromatic compounds.
科学研究应用
5-(5-phenyl-1H-pyrazol-3-yl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of 5-(5-phenyl-1H-pyrazol-3-yl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 5-(5-phenyl-1H-pyrazol-3-yl)-4-amino-4H-1,2,4-triazole-3-thiol
- 5-(5-phenyl-1H-pyrazol-3-yl)-4-({(E)-[2-(methyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
The unique combination of functional groups in 5-(5-phenyl-1H-pyrazol-3-yl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol, particularly the trifluoromethyl group, imparts distinct chemical and biological properties. This makes it more effective in certain applications compared to its analogs.
属性
分子式 |
C19H13F3N6S |
|---|---|
分子量 |
414.4 g/mol |
IUPAC 名称 |
3-(3-phenyl-1H-pyrazol-5-yl)-4-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H13F3N6S/c20-19(21,22)14-9-5-4-8-13(14)11-23-28-17(26-27-18(28)29)16-10-15(24-25-16)12-6-2-1-3-7-12/h1-11H,(H,24,25)(H,27,29)/b23-11+ |
InChI 键 |
JVPXYSTYOUXCMQ-FOKLQQMPSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=NNC(=S)N3/N=C/C4=CC=CC=C4C(F)(F)F |
规范 SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=NNC(=S)N3N=CC4=CC=CC=C4C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12620919.png)
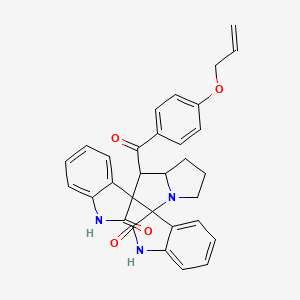
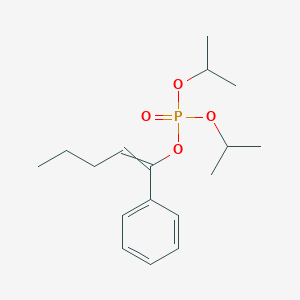
![N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12620935.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]furan-2-carboxamide](/img/structure/B12620942.png)
![2-({1-[6-(1H-Imidazol-1-yl)pyridazin-3-yl]piperidin-4-yl}oxy)benzonitrile](/img/structure/B12620948.png)
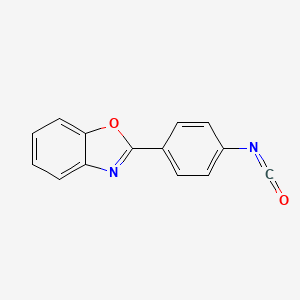
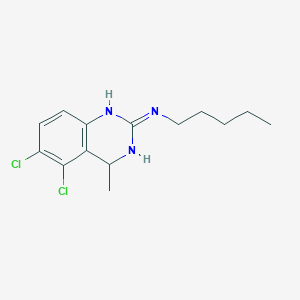

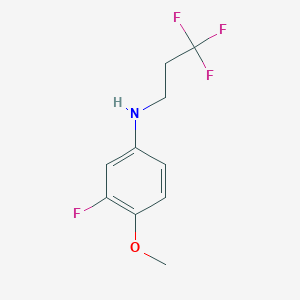
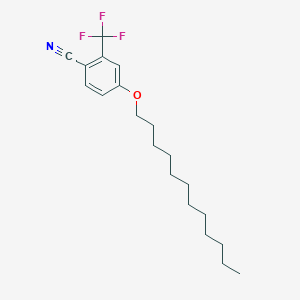
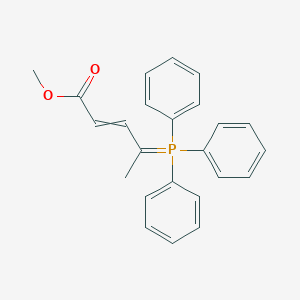
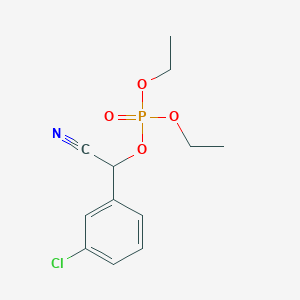
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12621007.png)
